1-(bromomethyl)-2,3-dihydro-1H-indene

Organic Synthesis Nucleophilic Substitution Indane Building Blocks

1-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 257632-92-1), also referred to as 1-bromomethylindane, is a C10H11Br bicyclic organic compound. It belongs to the indane family, featuring a saturated five-membered ring fused to a benzene ring, with a reactive bromomethyl substituent at the benzylic 1-position.

Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
CAS No. 257632-92-1
Cat. No. B1281685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromomethyl)-2,3-dihydro-1H-indene
CAS257632-92-1
Molecular FormulaC10H11B
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1CBr
InChIInChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2
InChIKeyACJQXEYQFQYOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 257632-92-1): A Benzylic Bromide Building Block for Indane-Focused Synthesis


1-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 257632-92-1), also referred to as 1-bromomethylindane, is a C10H11Br bicyclic organic compound [1]. It belongs to the indane family, featuring a saturated five-membered ring fused to a benzene ring, with a reactive bromomethyl substituent at the benzylic 1-position . The compound exists as a liquid at ambient temperature, has a molecular weight of 211.10 g/mol, and carries GHS hazard statements H302-H315-H319-H335, classified with the signal word 'Warning' [2]. As a primary benzylic alkyl bromide, it serves as an electrophilic building block for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical intermediate synthesis .

Benzylic bromide electrophile Primary alkyl bromide for efficient SN2 nucleophilic coupling workflows
C1 chiral building block Direct entry to enantioenriched 1-substituted indane derivatives
Indane scaffold precursor Bicyclic core for medicinal chemistry and agrochemical intermediate synthesis

Why Generic Substitution Fails: Positional Isomerism Determines Reactivity and Downstream Utility of Bromomethylindanes


Bromomethylindanes are not interchangeable building blocks. The position of the bromomethyl group on the indane scaffold dictates the electronic character of the carbon–bromine bond and the steric environment at the reactive center. The 1-(bromomethyl) isomer places the electrophilic carbon at the benzylic position, directly attached to a carbon that is both sp³-hybridized and alpha to the aromatic ring. This contrasts sharply with the 2-(bromomethyl) isomer (CAS 348080-87-5), where the bromide is on a secondary, non-benzylic carbon . These structural differences translate into quantifiable divergence in lipophilicity, SN2 reactivity, and stereochemical outcomes—factors that directly control reaction yields, purification complexity, and the biological properties of final derivatives. The evidence below demonstrates that selecting the correct bromomethylindane positional isomer is not a trivial purchasing decision but a critical determinant of synthetic success.

2-(Bromomethyl)indane isomer

Secondary, non-benzylic alkyl bromide; SN2 reactivity class may differ by orders of magnitude, altering reaction time and conversion profiles.

5-(Bromomethyl)indane isomer

Aryl bromide on sp² carbon; enters Pd-catalyzed cross-coupling manifolds rather than nucleophilic displacement. Reaction pathway mismatch may lead to complete synthetic failure.

Stereocenter position shift

C1 benzylic stereocenter vs. C2 non-benzylic stereocenter; downstream diastereoselectivity outcomes may not transfer between positional isomers.

Quantitative Differentiation Evidence: 1-(Bromomethyl)-2,3-dihydro-1H-indene vs. Closest Analogs


Benzylic vs. Secondary Alkyl Bromide: SN2 Reactivity Class Distinction Between 1- and 2-Bromomethylindane Isomers

The 1-(bromomethyl) isomer is a primary benzylic alkyl bromide, whereas the 2-(bromomethyl) isomer (CAS 348080-87-5) is a secondary alkyl bromide lacking benzylic activation . In organic chemistry, primary benzylic bromides undergo SN2 displacement approximately 10² to 10³ times faster than comparable secondary alkyl bromides due to reduced steric hindrance at the α-carbon and transition-state stabilization by the adjacent aromatic π-system [1]. This reactivity differential means that under identical nucleophilic substitution conditions (e.g., amine alkylation, thiol coupling, or cyanation), the 1-isomer will reach completion in significantly shorter reaction times or at lower temperatures, reducing thermal degradation of sensitive substrates.

SN2 Reactivity Class
Class-level inference
1-isomer: 1° benzylic bromide (C1–Br) vs. 2-isomer: 2° non-benzylic alkyl bromide. Estimated 10²–10³ fold SN2 rate enhancement for 1-isomer.
Supports SN2-efficient reaction design for nucleophilic coupling.
Class-level physical organic principle; pair-specific rate constants not experimentally determined.
Organic Synthesis Nucleophilic Substitution Indane Building Blocks

Lipophilicity Divergence: LogP Difference of 0.3 Units Between 1- and 2-Bromomethylindane Influences Derivative Drug-Likeness

Computed partition coefficients reveal a meaningful lipophilicity difference between the two positional isomers. The 1-(bromomethyl) isomer has a calculated XLogP3 of 3.1 [1] (independently reported as 3.11 by a commercial vendor ), while the 2-(bromomethyl) isomer registers a LogP of 2.80 . The ΔLogP of +0.3 units for the 1-isomer corresponds to an approximately 2-fold higher partitioning into octanol over water. For medicinal chemists optimizing lead compounds, this difference can shift the computed cLogP of the final derivative enough to cross key thresholds (e.g., Lipinski's Rule of Five logP ≤5 boundary) or alter predicted membrane permeability, BBB penetration, and metabolic clearance profiles.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = +0.3 (1-isomer XLogP3 3.1 vs. 2-isomer LogP 2.80). Approximately 2-fold higher octanol/water partitioning.
May shift computed derivative drug-likeness and permeability profiles.
Computed values from PubChem and vendor platforms; experimental shake-flask logP unavailable.
Medicinal Chemistry Physicochemical Properties ADME Prediction

Benzylic Bromide vs. Aryl Bromide: Regiochemical Reactivity Contrast Between 1-(Bromomethyl)indane and 5-(Bromomethyl)indane

The 1-(bromomethyl) isomer bears its reactive bromide on an sp³-hybridized benzylic carbon, whereas 5-(bromomethyl)indane (CAS 501649-52-1) places the bromomethyl group on the aromatic ring (sp² carbon) [1]. This regiochemical distinction dictates entirely different reaction manifolds: the 1-isomer undergoes SN2 and SN1 nucleophilic displacements characteristic of alkyl halides, while the 5-isomer participates in aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) typical of aryl halides. Procurement of the wrong isomer for a given catalytic protocol (e.g., attempting SN2 with the 5-isomer) would result in reaction failure, as the aryl C–Br bond is inert to SN2 conditions.

Reaction Manifold
Class-level inference
1-isomer: sp³ benzylic C–Br, compatible with SN1/SN2 alkylation. 5-isomer: sp² aryl C–Br, compatible with Pd-catalyzed cross-coupling. Orthogonal reactivity profiles.
Reactivity class mismatch; wrong regioisomer leads to reaction failure.
Classification based on carbon hybridization state; no direct kinetic comparison applicable.
Regioselective Synthesis Cross-Coupling Electrophilic Reactivity

Chiral Center at C1 Enables Enantioselective Synthesis of Indane-Based Bioactive Scaffolds

The 1-(bromomethyl)-2,3-dihydro-1H-indene molecule possesses one undefined stereocenter at the C1 carbon bearing the bromomethyl group, as confirmed by PubChem's computed property 'Undefined Atom Stereocenter Count: 1' [1]. In contrast, the 2-(bromomethyl) isomer has its stereocenter at C2, positioned one carbon removed from the aromatic ring . The proximity of the C1 stereocenter to the aromatic π-system in the 1-isomer creates a distinct chiral environment that can be exploited in asymmetric synthesis—the benzylic stereocenter can influence diastereoselectivity in subsequent transformations differently than the more remote C2 stereocenter. Several bioactive indane derivatives, including α₁A adrenoceptor partial agonists [2] and aminoindane-based CNS agents, rely on defined stereochemistry at the 1-position for target engagement, making the 1-(bromomethyl)indane scaffold the direct precursor to this pharmacophore class.

Stereocenter Identity
Cross-study comparable
1-isomer: one stereocenter at C1 (benzylic, adjacent to aromatic ring). 2-isomer: stereocenter at C2 (non-benzylic). 5-isomer: achiral at bromomethyl position.
Supports enantioselective 1-substituted indane pharmacophore synthesis.
PubChem computed descriptor; no enantiomeric excess data supplied with commercial material.
Chiral Building Block Asymmetric Synthesis Drug Discovery Intermediates

Supplier Purity Tiering: 98% (Leyan) vs. 95% (Sigma-Aldrich/Enamine) Enables Application-Specific Sourcing Decisions

Commercial availability data reveal a meaningful purity differential among major suppliers. Leyan (Shanghai Haohong) lists the compound at 98% purity , while Sigma-Aldrich (sourced from Enamine) offers it at 95% purity . American Elements does not specify a certified purity on its technical summary page [1]. For reactions sensitive to bromide-containing impurities (e.g., transition-metal-catalyzed couplings where residual bromide can poison palladium catalysts), the 3% purity gap between the 98% and 95% grades may represent a meaningful difference in total brominated impurity burden. However, purchasers should note that Leyan's stated purity is an 'incoming guidance' value, and batch-to-batch variability exists .

Supplier Purity
Cross-study comparable
98% (Leyan, Cat. 1731661) vs. 95% (Sigma-Aldrich/Enamine, Cat. ENA394767734). ΔPurity = +3 percentage points.
Informs purity-sensitive application sourcing decisions.
Analytical methods not uniformly disclosed; batch-to-batch variability may exist.
Chemical Procurement Purity Specification Vendor Comparison

Best-Fit Research and Industrial Application Scenarios for 1-(Bromomethyl)-2,3-dihydro-1H-indene Based on Differentiated Evidence


Synthesis of C1-Functionalized Chiral Indane Pharmacophores for CNS and GPCR Drug Discovery

The C1 benzylic stereocenter of 1-(bromomethyl)-2,3-dihydro-1H-indene makes it the direct electrophilic precursor for introducing amine, alcohol, thiol, or carbon nucleophiles at the 1-position of the indane scaffold. This is the key entry point for constructing chiral 1-aminoindane, 1-alkoxyindane, and 1-alkylindane derivatives that serve as pharmacophores in GPCR ligands, monoamine reuptake inhibitors, and adrenoceptor modulators [1]. The 2-isomer cannot replicate this substitution pattern, and the 5-isomer directs functionalization to the aromatic ring rather than the saturated carbocycle. The higher lipophilicity (XLogP3 = 3.1) of derivatives originating from this scaffold may confer favorable CNS penetration characteristics [2].

Benzylic Bromide as Superior Electrophile in Fragment-Based Library Synthesis Requiring High SN2 Efficiency

In parallel synthesis or DNA-encoded library (DEL) construction, where rapid and complete conversion under mild conditions is essential, the primary benzylic bromide nature of the 1-isomer provides a kinetic advantage over the secondary 2-bromomethyl isomer. The class-level SN2 reactivity enhancement (estimated 10²–10³ fold over unactivated secondary bromides) translates to shorter reaction times, lower temperatures, and higher conversions in high-throughput alkylation formats [3]. This is particularly critical when coupling precious or heat-sensitive amine fragments where incomplete conversion means costly purification or library member loss.

Late-Stage Functionalization of Indane-Containing Advanced Intermediates via Benzylic Displacement

When an indane motif bearing a functionalizable handle at the 1-position is required late in a synthetic sequence—for example, to install a solubilizing amine group or conjugate a targeting moiety—the 1-(bromomethyl)indane scaffold is the requisite building block. Unlike the 5-(bromomethyl) isomer, which would necessitate aryl coupling chemistry incompatible with many late-stage functional groups, the alkyl bromide reactivity of the 1-isomer allows displacement under mild, often orthogonal conditions [4].

Application
Selection Property
Validation Focus
Chiral 1-substituted indane pharmacophore synthesis
C1 benzylic stereocenter geometry
Enantiomeric outcome and substitution stereochemistry
Fragment-based library alkylation workflows
Primary benzylic bromide electrophilicity
SN2 conversion efficiency under mild conditions
Late-stage indane intermediate elaboration
Alkyl bromide reaction orthogonality
Functional group tolerance assessment
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